4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Overview
Description
LG-100064 is a synthetic compound known for its role as an agonist of the retinoid-X-receptor (RXR).
Mechanism of Action
Target of Action
The primary targets of LG-100064 are the Retinoid X Receptors (RXRs) . These receptors are part of the nuclear receptor family and play crucial roles in regulating gene expression .
Mode of Action
LG-100064 acts as an agonist for RXRs . It binds to RXRα, RXRβ, and RXRγ with EC50 values of 330 nM, 200 nM, and 260 nM respectively . This binding activates the receptors, leading to changes in gene expression .
Biochemical Pathways
The activation of RXRs by LG-100064 affects various biochemical pathways. RXRs form heterodimers with other nuclear receptors, such as the thyroid hormone receptor and the vitamin D receptor . The activation of these receptors can lead to the regulation of various genes involved in cell differentiation, development, and metabolism .
Result of Action
The activation of RXRs by LG-100064 leads to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes that are regulated. For instance, it could potentially influence cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
LG-100064 is known to be a retinoid-X-receptor (RXR) agonist . It interacts with RXRα, RXRβ, and RXRγ with EC50s of 330 nM, 200 nM, and 260 nM respectively . It shows no effect on RARα/β/γ (EC50, >10000 nM) .
Cellular Effects
As an RXR agonist, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LG-100064 involves its interaction with RXRα, RXRβ, and RXRγ . As an agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LG-100064 involves the following steps:
Formation of the Core Structure: The core structure of LG-100064 is synthesized through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization reactions.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as the carboxyl group and the methyl groups, through reactions like esterification and methylation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of LG-100064 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Industrial purification methods, including large-scale chromatography and crystallization, are employed to ensure the compound meets the required purity standards.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Types of Reactions:
Oxidation: LG-100064 can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, which may have different biological activities.
Substitution: LG-100064 can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or nitrating agents under specific conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered biological activities.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
LG-100064 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to selectively activate RXR, LG-100064 is used in studies exploring its potential as a therapeutic agent in cancer treatment.
Autophagy Studies: The compound is used to investigate the role of RXR in autophagy, a cellular process involved in the degradation and recycling of cellular components.
Neuroscience: LG-100064 is employed in studies examining its effects on neuronal differentiation and neuroprotection.
Metabolic Disorders: The compound is used in research related to lipid metabolism and metabolic diseases .
Comparison with Similar Compounds
Tazarotene: Another RXR agonist used in dermatology for the treatment of psoriasis and acne.
Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Comparison:
Selectivity: LG-100064 is unique in its high selectivity for RXRα, RXRβ, and RXRγ compared to other retinoids.
Potency: The effective concentration values (EC50) of LG-100064 for RXR activation are relatively low, indicating high potency.
Applications: While other retinoids like tazarotene and isotretinoin are primarily used in dermatology, LG-100064 is extensively studied for its potential in cancer research and metabolic disorders .
Properties
IUPAC Name |
4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGBOQVBUXZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430986 | |
Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-46-7 | |
Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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